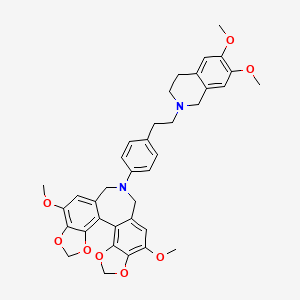
Liminol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Luminol is synthesized through a two-step process starting with 3-nitrophthalic acid . The first step involves heating 3-nitrophthalic acid with hydrazine in a high-boiling solvent such as triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide . The second step involves reducing the nitro group to an amino group using sodium dithionite, producing luminol . Industrial production methods follow similar synthetic routes but may involve optimization for large-scale production .
Analyse Des Réactions Chimiques
Luminol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The most notable reaction is its oxidation in the presence of an oxidizing agent, such as hydrogen peroxide, in a basic solution . This reaction produces an excited-state molecule that emits light as it returns to a lower energy state . Common reagents used in these reactions include hydrogen peroxide, potassium ferricyanide, and potassium periodate . The major product formed from the oxidation of luminol is 3-aminophthalate .
Applications De Recherche Scientifique
Luminol has a wide range of scientific research applications. In forensic science, it is used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin . In biology, luminol is used in cellular assays to detect the presence of copper, iron, cyanides, and specific proteins via western blotting . In chemistry, it is used in various assays to detect the presence of oxidizing agents . Additionally, luminol is used in environmental monitoring, pharmaceutical research, and clinical diagnostics .
Mécanisme D'action
The chemiluminescence of luminol is triggered by its oxidation in the presence of an oxidizing agent and a catalyst . In a basic solution, luminol is deprotonated to form a dianion, which is then oxidized to produce an unstable organic peroxide . This peroxide decomposes to form an excited-state molecule, which emits light as it returns to a lower energy state . The molecular targets involved in this process include the oxidizing agent (e.g., hydrogen peroxide) and the catalyst (e.g., iron or periodate compounds) .
Comparaison Avec Des Composés Similaires
Luminol is unique in its ability to produce a blue glow through chemiluminescence, making it highly valuable in forensic and biological applications . Similar compounds include isoluminol, which has a similar structure but different luminescent properties . Other chemiluminescent compounds include fluorescein and acridinium esters, which are used in various luminescence-based assays . luminol remains distinct due to its specific reaction with oxidizing agents and its widespread use in forensic science .
Propriétés
Numéro CAS |
1809582-55-5 |
|---|---|
Formule moléculaire |
C26H32O8 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
Clé InChI |
ZFIURKZEANVFML-FNTQHQORSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
SMILES canonique |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)



![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)


